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The classification of Serine/Threonine Kinase 19 (STK19) as a validated kinase has been a

subject of significant scientific debate. Initially identified and studied as a protein kinase, a

growing body of recent evidence has fundamentally challenged this assertion. This guide

provides a comprehensive overview of the conflicting data, the current scientific consensus,

and the functional re-characterization of STK19, offering critical insights for researchers in

kinase signaling and drug development.

The Evolving Identity of STK19: From Kinase to
DNA/RNA-Binding Protein
STK19 was originally classified as a manganese-dependent serine/threonine-specific protein

kinase[1]. However, recent structural and biochemical analyses have compellingly

demonstrated that STK19 is highly unlikely to be a kinase. Instead, it is now understood to be a

DNA/RNA-binding protein with a critical role in DNA damage repair[1][2][3].

Recent crystal structures of STK19 have revealed that the protein does not possess a

conventional kinase domain[1][2][3]. The typical two-subdomain structure of a kinase,

consisting of an ATP-binding N-lobe and a substrate-binding C-lobe, is absent in STK19[3].

Instead, the protein is composed of three closely packed winged helix (WH) domains[1][2][3].

Furthermore, biochemical assays have failed to detect any kinase activity or even ATP binding

by purified STK19[2][3].
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This has led to the proposal of renaming STK19 to TWH19 (Tandem Winged Helix protein

formerly known as STK19) to avoid further confusion within the scientific community[1][2].

Reconciling the Conflicting Evidence
The initial misidentification of STK19 as a kinase may have stemmed from several factors.

Early studies often relied on immunoprecipitation experiments to assess kinase activity. It is

now believed that these experiments may have inadvertently co-precipitated other kinases that

are associated with STK19 in the cell, leading to the observation of phosphorylation events that

were incorrectly attributed to STK19 itself[2][4].

Despite the strong evidence against its kinase activity, some databases and older publications

still refer to STK19 as a kinase, and research has been conducted on developing STK19

inhibitors based on this premise[2][5]. This highlights the importance of critically evaluating

historical data in light of new and more direct evidence.

The Validated Function of STK19 in DNA Damage
Repair
The contemporary and validated function of STK19 is in the realm of DNA damage repair,

specifically in the transcription-coupled nucleotide excision repair (TC-NER) pathway[6][7][8][9]

[10][11][12][13][14][15]. TC-NER is a critical cellular process for removing DNA lesions that

block transcription[8].

STK19 acts as a key factor in this pathway, facilitating the recruitment of other DNA repair

proteins to the site of damage[2][3]. It has been shown to interact with several core

components of the TC-NER machinery, including Cockayne syndrome protein A (CSA), UV-

stimulated scaffold protein A (UVSSA), and the general transcription factor TFIIH[7][8][9][14].

Cryo-electron microscopy studies have shown that STK19 is an integral part of the RNA

Polymerase II-TC-NER complex, bridging CSA, UVSSA, RNA Polymerase II, and downstream

DNA[9][15].

The proposed role of STK19 in TC-NER is to act as a scaffold, helping to assemble and

stabilize the repair complex at the site of a DNA lesion stalled RNA polymerase II[8][9][13][14]

[15]. While some studies suggest its kinase activity is not required for this function, the topic

remains an area of active investigation[7].
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Re-evaluation of "STK19 Inhibitors" in Drug
Development
The development of small molecule inhibitors targeting STK19 has been pursued, primarily in

the context of cancer therapy, based on the initial hypothesis of its role as an oncogenic

kinase[5][16][17][18][19][20]. For instance, some studies identified STK19 as a novel activator

of NRAS, a key oncogene in melanoma, and reported that STK19 phosphorylates NRAS to

promote its oncogenic activity[16][19]. This led to the development of specific STK19-targeted

inhibitors that showed efficacy in blocking oncogenic NRAS-driven melanoma growth in

preclinical models[16][19][20].

Given the new understanding of STK19 as a non-kinase, the mechanism of action of these

inhibitors needs to be re-evaluated. It is possible that these compounds exert their effects

through off-target inhibition of other kinases or by disrupting the scaffolding function of STK19

in DNA repair, a pathway also critical for cancer cell survival. Further research is necessary to

elucidate the true molecular targets and mechanisms of these compounds.

Quantitative Data Summary
The following table summarizes the key findings from structural and biochemical studies that

have led to the re-classification of STK19.

Parameter Observation Conclusion References

Protein Structure

Lacks a canonical

kinase fold; composed

of three winged helix

(WH) domains.

Structurally dissimilar

to known protein

kinases.

[1][2][3]

ATP Binding

No detectable binding

to ATP in isothermal

titration calorimetry

assays.

Does not interact with

the essential co-factor

for kinase activity.

[2][3]

In Vitro Kinase Assay

No detectable kinase

activity using purified

STK19.

Lacks catalytic kinase

function.
[2][3]
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Experimental Protocols
In Vitro Kinase Assay (as performed in studies refuting
kinase activity)

Protein Purification: Recombinant STK19 protein (e.g., the 29-kD isoform) is expressed and

purified to homogeneity from E. coli or other expression systems.

Substrate: A generic or putative substrate (e.g., myelin basic protein or a specific peptide) is

prepared.

Reaction Mixture: The purified STK19 is incubated with the substrate in a kinase buffer

containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and necessary divalent cations (e.g.,

Mg²⁺, Mn²⁺).

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined

period.

Detection of Phosphorylation: The reaction products are separated by SDS-PAGE.

Phosphorylation of the substrate is detected by autoradiography (for radiolabeled ATP) or by

using phospho-specific antibodies in a Western blot.

Controls: Positive controls (a known active kinase) and negative controls (reaction without

STK19 or without ATP) are run in parallel to validate the assay.

Isothermal Titration Calorimetry (ITC) for ATP Binding
Sample Preparation: Purified STK19 protein is placed in the sample cell of the ITC

instrument, and a solution of ATP is loaded into the injection syringe. Both are in the same

buffer to minimize heat of dilution effects.

Titration: The ATP solution is injected in small aliquots into the protein solution at a constant

temperature.

Data Acquisition: The heat change associated with each injection is measured.

Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of

ATP to protein. The binding isotherm is then fitted to a suitable binding model to determine
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the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. A flat line with

no significant heat change indicates a lack of binding.

Visualizing the Conflicting Models and the New
Functional Paradigm
The following diagrams illustrate the initial hypothesis of STK19 as a kinase and the current,

evidence-based model of its function in DNA damage repair.

Initial Hypothesis: STK19 as a Kinase

STK19 Substrate
(e.g., NRAS)

PhosphorylatesATP Binds Phosphorylated
Substrate Downstream Signaling

Click to download full resolution via product page

Caption: Initial hypothesized role of STK19 as a protein kinase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2598376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2598376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validated Function: STK19 in TC-NER
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Click to download full resolution via product page

Caption: Current model of STK19's role as a scaffold in DNA repair.
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Conclusion
In conclusion, based on the most recent and robust scientific evidence, STK19 is not a

validated kinase. Structural and biochemical data have convincingly demonstrated that it lacks

the defining features of a protein kinase and instead functions as a DNA/RNA-binding protein.

Its critical role has been established in the transcription-coupled nucleotide excision repair

pathway, where it acts as a scaffolding protein.

For researchers and drug development professionals, this re-classification has significant

implications. It necessitates a re-evaluation of past research that assumed a kinase function for

STK19. Furthermore, it opens up new avenues for therapeutic intervention, potentially targeting

the scaffolding and protein-protein interaction functions of STK19 in DNA damage repair, rather

than a non-existent enzymatic activity. The story of STK19 serves as a powerful reminder of the

dynamic nature of scientific understanding and the importance of continuous validation of

molecular function.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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